![molecular formula C11H7ClFNO4S2 B12113663 5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)
5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid: is a fascinating compound with a complex structure. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industry. Let’s explore its synthesis, reactions, applications, and more.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. In this process, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boronic acid reagent serves as the source of the aryl or vinyl group. Notably, boron reagents play a crucial role in this reaction .
Reaction Conditions: The reaction conditions for Suzuki–Miyaura coupling typically involve mild temperatures, neutral or slightly basic pH, and the use of a suitable solvent (often an ether or THF). Boron reagents such as boronic acids or boronate esters are employed. The choice of boron reagent influences the reaction outcome and selectivity .
Industrial Production: While academic research often focuses on small-scale synthesis, industrial production methods may involve large-scale processes. These could include continuous flow reactions, optimization of reaction conditions, and efficient purification techniques.
化学反応の分析
Reactivity:
5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid: can undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Other Transformations: It may participate in other reactions, such as cyclizations or rearrangements.
Common Reagents: Common reagents include:
Boronic acids: Used in Suzuki–Miyaura coupling.
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. These could include derivatives with altered functional groups or stereochemistry.
科学的研究の応用
Medicinal Chemistry: Researchers explore the compound’s potential as a drug candidate. Its sulfonamide moiety may interact with biological targets, making it relevant for diseases like cancer, inflammation, or infections.
Industry: In industry, it could serve as a building block for more complex molecules or as a precursor for pharmaceuticals, agrochemicals, or materials.
作用機序
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific proteins, enzymes, or cellular pathways.
類似化合物との比較
Comparing it with structurally related compounds reveals its unique features. Similar compounds include other sulfonamides, thiophenes, and carboxylic acids.
特性
分子式 |
C11H7ClFNO4S2 |
|---|---|
分子量 |
335.8 g/mol |
IUPAC名 |
5-[(3-chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClFNO4S2/c12-7-2-1-3-8(10(7)13)14-20(17,18)9-4-6(5-19-9)11(15)16/h1-5,14H,(H,15,16) |
InChIキー |
QPGGOCGNKLVBOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)F)NS(=O)(=O)C2=CC(=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione](/img/structure/B12113580.png)
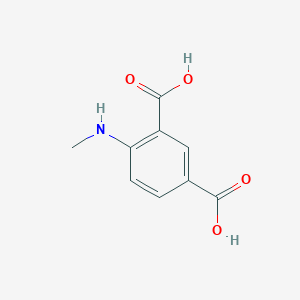


![Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro-](/img/structure/B12113599.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12113607.png)
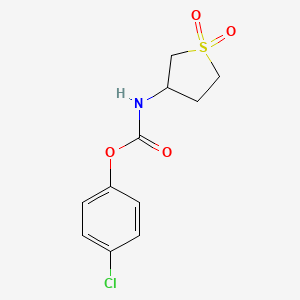


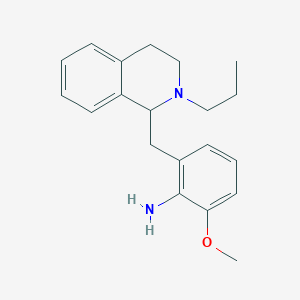
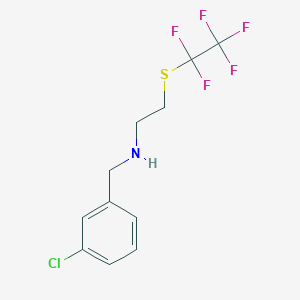
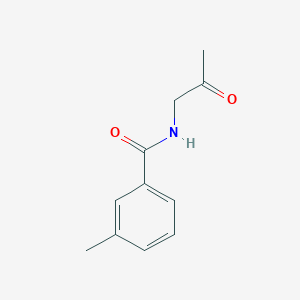
![2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113650.png)

